molecular formula C11H13N5O2S B5846799 6-{[2-(4-morpholinyl)-2-oxoethyl]thio}-9H-purine

6-{[2-(4-morpholinyl)-2-oxoethyl]thio}-9H-purine

Cat. No. B5846799
M. Wt: 279.32 g/mol
InChI Key: SKJBAPLAPXJGJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-{[2-(4-morpholinyl)-2-oxoethyl]thio}-9H-purine, also known as MTEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been extensively studied for its potential therapeutic applications in several neurological and psychiatric disorders.

Mechanism of Action

6-{[2-(4-morpholinyl)-2-oxoethyl]thio}-9H-purine is a selective antagonist of the mGluR5 receptor, which is involved in several neurological and psychiatric disorders. The mGluR5 receptor is a G protein-coupled receptor that modulates the release of glutamate, a major neurotransmitter in the brain. By blocking the mGluR5 receptor, 6-{[2-(4-morpholinyl)-2-oxoethyl]thio}-9H-purine reduces the release of glutamate and modulates the activity of several neurotransmitter systems in the brain.
Biochemical and Physiological Effects:
6-{[2-(4-morpholinyl)-2-oxoethyl]thio}-9H-purine has been shown to modulate several neurotransmitter systems in the brain, including dopamine, serotonin, and GABA. It has also been shown to reduce neuroinflammation and oxidative stress, which are associated with several neurological disorders. 6-{[2-(4-morpholinyl)-2-oxoethyl]thio}-9H-purine has been shown to improve motor deficits and cognitive function in animal models of Parkinson's disease and Alzheimer's disease, respectively.

Advantages and Limitations for Lab Experiments

One of the major advantages of 6-{[2-(4-morpholinyl)-2-oxoethyl]thio}-9H-purine is its selectivity for the mGluR5 receptor, which reduces the risk of off-target effects. 6-{[2-(4-morpholinyl)-2-oxoethyl]thio}-9H-purine has also been shown to have good pharmacokinetic properties, including good oral bioavailability and brain penetration. However, one of the limitations of 6-{[2-(4-morpholinyl)-2-oxoethyl]thio}-9H-purine is its relatively short half-life, which requires frequent dosing in animal experiments.

Future Directions

There are several future directions for the research on 6-{[2-(4-morpholinyl)-2-oxoethyl]thio}-9H-purine. One of the major areas of research is the development of more selective and potent mGluR5 antagonists. Another area of research is the investigation of the potential therapeutic applications of 6-{[2-(4-morpholinyl)-2-oxoethyl]thio}-9H-purine in other neurological and psychiatric disorders, such as depression and anxiety disorders. Additionally, the development of more efficient synthesis methods for 6-{[2-(4-morpholinyl)-2-oxoethyl]thio}-9H-purine could facilitate its use in preclinical and clinical studies.

Synthesis Methods

The synthesis of 6-{[2-(4-morpholinyl)-2-oxoethyl]thio}-9H-purine involves several steps, including the reaction of 2-bromoethyl morpholine with potassium thioacetate, followed by the reaction with 2-amino-6-chloropurine in the presence of a palladium catalyst. The final product is obtained after purification using column chromatography.

Scientific Research Applications

6-{[2-(4-morpholinyl)-2-oxoethyl]thio}-9H-purine has been extensively studied for its potential therapeutic applications in several neurological and psychiatric disorders, including Parkinson's disease, Alzheimer's disease, schizophrenia, and addiction. It has been shown to improve motor deficits in animal models of Parkinson's disease and reduce cognitive deficits in animal models of Alzheimer's disease. 6-{[2-(4-morpholinyl)-2-oxoethyl]thio}-9H-purine has also been shown to reduce drug-seeking behavior in animal models of addiction.

properties

IUPAC Name

1-morpholin-4-yl-2-(7H-purin-6-ylsulfanyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O2S/c17-8(16-1-3-18-4-2-16)5-19-11-9-10(13-6-12-9)14-7-15-11/h6-7H,1-5H2,(H,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKJBAPLAPXJGJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSC2=NC=NC3=C2NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.